molecular formula C11H12Cl2N2O5 B051884 (S,S)-meta-nitro-Chloramphenicol CAS No. 138125-72-1

(S,S)-meta-nitro-Chloramphenicol

Cat. No.: B051884
CAS No.: 138125-72-1
M. Wt: 323.13 g/mol
InChI Key: FTMJFHVKAXPFIY-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.

    Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.

    Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.

    Substitution: Sodium methoxide, potassium cyanide, polar solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.

    Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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